Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid
CAS No.: 131727-29-2
Cat. No.: VC21254715
Molecular Formula: C11H15BrN2O4
Molecular Weight: 319.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131727-29-2 |
|---|---|
| Molecular Formula | C11H15BrN2O4 |
| Molecular Weight | 319.15 g/mol |
| IUPAC Name | diethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C11H15BrN2O4/c1-3-17-10(15)8-7-9(11(16)18-4-2)14(13-8)6-5-12/h7H,3-6H2,1-2H3 |
| Standard InChI Key | UUVHLLQMLWTCHF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NN1CCBr)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1=CC(=NN1CCBr)C(=O)OCC |
Introduction
Chemical Identity and Structure
Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid, also commonly referred to as diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, is a pyrazole derivative with carboxylic ester functionalities at the 3 and 5 positions and a bromoethyl substituent at the nitrogen atom in position 1 of the pyrazole ring . This compound features a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with the distinctive N-N bond characteristic of pyrazole compounds.
The compound is registered under the Chemical Abstracts Service (CAS) number 131727-29-2, and its molecular structure conforms to the formula C11H15BrN2O4 . The precise arrangement of atoms creates a relatively complex organic molecule with multiple functional groups that contribute to its chemical reactivity and synthetic utility.
Physical and Chemical Properties
The comprehensive physical and chemical properties of diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid are summarized in Table 1, providing a reference for researchers working with this compound.
Table 1: Physical and Chemical Properties of Diethyl 1-(2-Bromo-ethyl)-1H-Pyrazole-3,5-Dicarboxylic Acid
The compound contains multiple functional groups that contribute to its reactivity profile: a pyrazole ring system, two ester groups, and a bromoethyl moiety. The bromoethyl group is particularly significant as it serves as a reactive site for further chemical modifications, making this compound valuable as a synthetic intermediate.
Synthesis Methodologies
Primary Synthesis Route
The synthesis of diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid follows a well-established procedure that involves the alkylation of diethyl pyrazole-3,5-dicarboxylate with 1,2-dibromoethane. This reaction proceeds under basic conditions with potassium carbonate in acetonitrile .
The detailed synthetic procedure is as follows:
A solution containing diethyl 3,5-pyrazoledicarboxylate (compound 2a, 2.5 g, 11.79 mmol), potassium carbonate (1.95 g, 14.15 mmol), and 1,2-dibromoethane (5.01 mL, 58.96 mmol) in acetonitrile (70 mL) is refluxed for 18 hours. After cooling, the reaction mixture is filtered, and the filtrate is evaporated to dryness. The crude product is then purified by column chromatography on silica gel (100-200 mesh) using ethyl acetate in hexane as the eluent, yielding the target compound (3.19 g, 85%) .
Table 2: Reaction Conditions for the Synthesis of Diethyl 1-(2-Bromo-ethyl)-1H-Pyrazole-3,5-Dicarboxylic Acid
This synthetic approach demonstrates a high yield of 85%, making it an efficient method for preparing this bromoethyl pyrazole derivative. The excess of 1,2-dibromoethane (approximately 5 equivalents) is likely used to promote monoalkylation at the pyrazole nitrogen rather than dialkylation, which could occur if equimolar amounts were used.
Related Pyrazole Derivatives Synthesis
Understanding the synthesis of related pyrazole dicarboxylic acid compounds provides valuable context for researchers working with diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid. The parent compound, 1H-pyrazole-3,5-dicarboxylic acid, can be synthesized through oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate .
The procedure involves dissolving 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70°C, followed by the addition of potassium permanganate (517 g, 3.271 mol) to the hot solution, while maintaining the temperature below 90°C. After cooling to room temperature, the manganese dioxide precipitate is filtered off, and the filtrate is acidified with aqueous hydrochloric acid to pH 2. The resulting precipitate, 1H-pyrazole-3,5-dicarboxylic acid, is isolated in 33% yield (41.75 g) .
This oxidation method represents a fundamental approach to creating the dicarboxylic acid scaffold that forms the basis for further derivatization to compounds like diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques, particularly thin-layer chromatography (TLC) and column chromatography, play crucial roles in monitoring the synthesis reaction progress and purifying the final product. For diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid, TLC using ethyl acetate in hexane as the mobile phase provides an effective method for reaction monitoring, while column chromatography on silica gel (100-200 mesh) offers an efficient purification approach .
Applications and Research Significance
Synthetic Building Block
Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid serves as a valuable intermediate in organic synthesis due to its multiple reactive sites. The bromoethyl group provides a reactive handle for further functionalization through nucleophilic substitution reactions, enabling the creation of more complex molecules .
The diester functionality offers additional opportunities for transformation, such as hydrolysis to the corresponding dicarboxylic acid, reduction to alcohols, or amidation to form amide derivatives. These transformations expand the utility of this compound in constructing diverse chemical libraries for various applications.
The compound was referenced in a bioorganic and medicinal chemistry publication by Surase et al. (2017), indicating its relevance to medicinal chemistry research . While specific biological activities of this exact compound are not detailed in the available search results, its structural features align with medicinal chemistry interest in pyrazole derivatives.
Material Science Applications
Heterocyclic compounds like pyrazole derivatives have applications in material science, particularly in the development of functional materials such as coordination polymers, metal-organic frameworks, and optical materials. The dicarboxylate functionality of diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid makes it potentially useful as a ligand for coordination with metal ions, which could lead to applications in catalysis or materials with specific electronic properties.
Related Compounds and Structural Variations
Pyrazole Dicarboxylate Derivatives
The pyrazole dicarboxylate scaffold represents a versatile template for creating diverse chemical entities. Several related compounds have been documented in the literature, including:
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1H-Pyrazole-3,5-dicarboxylic acid: The parent dicarboxylic acid compound, synthesized through oxidation of 3,5-dimethyl-1H-pyrazole .
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5-Methyl-1H-pyrazole-3-carboxylic acid: A monocarboxylic acid derivative that can be obtained as a side product during the oxidation of 3,5-dimethyl-1H-pyrazole .
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Diethyl 2,6-dimethyl-4-((1,3-diphenyl)-1H-pyrazol-4-yl)pyridine-3,5-dicarboxylate: A more complex derivative incorporating both pyrazole and pyridine rings, synthesized through multicomponent reactions followed by oxidation .
Table 3: Comparison of Selected Pyrazole Derivatives
These structural variations demonstrate the versatility of pyrazole chemistry and provide insights into potential modifications of diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid for specialized applications.
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